molecular formula C24H19N3O2 B5265877 methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate

methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate

Cat. No.: B5265877
M. Wt: 381.4 g/mol
InChI Key: JJSLUICNQMIVSU-CCEZHUSRSA-N
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Description

Methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate is a complex organic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then reacted with appropriate reagents to introduce the phenylethenyl and amino groups . The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline core, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The compound can also disrupt bacterial cell walls, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-3-substituted quinazolines
  • 2-methyl-3-substituted quinazolines
  • 2-methylthio-3-substituted quinazolines
  • 2,3-disubstituted quinazolines

Uniqueness

Methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate stands out due to its unique combination of the quinazoline core with the phenylethenyl and amino groups, which enhances its biological activity and potential therapeutic applications .

Properties

IUPAC Name

methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-29-24(28)18-10-7-11-19(16-18)25-23-20-12-5-6-13-21(20)26-22(27-23)15-14-17-8-3-2-4-9-17/h2-16H,1H3,(H,25,26,27)/b15-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSLUICNQMIVSU-CCEZHUSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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